molecular formula C6H13NO2 B1601191 Methyl 2-methyl-3-(methylamino)propanoate CAS No. 21388-25-0

Methyl 2-methyl-3-(methylamino)propanoate

Cat. No. B1601191
Key on ui cas rn: 21388-25-0
M. Wt: 131.17 g/mol
InChI Key: SXSWYMMPWYAQNU-UHFFFAOYSA-N
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Patent
US04665087

Procedure details

To a solution of 12.4 g of methylamine in 45 ml of methanol was added with stirring and ice-water cooling a solution of 60.2 g of methyl 2-methylacrylate in 40 ml of methanol over a period of 1 hour. The mixture was allowed to stand at room temperature for 3 days, was evaporated and the residue was distilled at aspirator pressure to give the methyl 2-methyl-3-methylaminopropionate, bp. 57°-59° C./15 mm Hg.
Quantity
12.4 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
60.2 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][NH2:2].[CH3:3][C:4](=[CH2:9])[C:5]([O:7][CH3:8])=[O:6]>CO>[CH3:9][CH:4]([CH2:3][NH:2][CH3:1])[C:5]([O:7][CH3:8])=[O:6]

Inputs

Step One
Name
Quantity
12.4 g
Type
reactant
Smiles
CN
Name
Quantity
45 mL
Type
solvent
Smiles
CO
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
60.2 g
Type
reactant
Smiles
CC(C(=O)OC)=C
Name
Quantity
40 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was evaporated
DISTILLATION
Type
DISTILLATION
Details
the residue was distilled at aspirator pressure

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
CC(C(=O)OC)CNC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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